molecular formula C16H20N4O2 B2804976 2-methoxy-5-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine CAS No. 2034610-38-1

2-methoxy-5-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine

Cat. No.: B2804976
CAS No.: 2034610-38-1
M. Wt: 300.362
InChI Key: ZLHAGDHBXXKMDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine is a heterocyclic compound featuring a pyridine core substituted with a methoxy group at position 2 and a piperidine-carbonyl-pyrazole moiety at position 5. Its molecular formula is C₁₆H₂₀N₄O₂, with a molecular weight of 300.36 g/mol.

Properties

IUPAC Name

(6-methoxypyridin-3-yl)-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-19-9-7-14(18-19)13-4-3-8-20(11-13)16(21)12-5-6-15(22-2)17-10-12/h5-7,9-10,13H,3-4,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHAGDHBXXKMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the methoxy group through a nucleophilic substitution reaction. The piperidine ring can be synthesized separately and then attached to the pyridine ring via a carbonylation reaction. The pyrazole moiety is introduced through a cyclization reaction involving hydrazine and a suitable diketone.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts may also be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carbonyl compound, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

2-methoxy-5-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies to understand its interaction with biological macromolecules.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methoxy-5-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key properties of the target compound with Letermovir () and a pyrazolo-pyrimidine derivative ():

Property 2-Methoxy-5-[3-(1-Methyl-1H-Pyrazol-3-yl)Piperidine-1-Carbonyl]Pyridine Letermovir (PREVYMIS®) 1-(1-(2-Ethoxyethyl)-3-Ethyl-7-(4-Methylpyridin-2-ylAmino)-1H-Pyrazolo[4,3-d]Pyrimidin-5-yl)Piperidine-4-Carboxylic Acid
Molecular Formula C₁₆H₂₀N₄O₂ C₂₉H₂₈F₄N₄O₄ C₂₄H₃₄N₈O₃
Molecular Weight (g/mol) 300.36 572.55 482.59
Key Functional Groups Methoxy, pyridine, piperidine, pyrazole, carbonyl Quinazoline, trifluoromethyl, piperazine, methoxyphenyl Pyrazolo-pyrimidine, ethoxyethyl, piperidine, carboxylic acid
Solubility in Water Not reported (inferred low due to hydrophobic groups) Very slightly soluble Likely low (carboxylic acid may improve solubility at higher pH)
Key Observations:
  • The target compound is smaller and less complex than Letermovir, which has a quinazoline core and multiple aromatic substituents .
  • Unlike the pyrazolo-pyrimidine analog in , the target compound lacks a carboxylic acid group, which may reduce its solubility in aqueous environments .

Pharmacological and Therapeutic Potential

Letermovir (PREVYMIS®):
  • Mechanism : Inhibits cytomegalovirus (CMV) by targeting the viral terminase complex .
  • Therapeutic Use : Approved for CMV prophylaxis in transplant recipients.
Pyrazolo-Pyrimidine Derivative ():
  • Structural Clues : Pyrazolo-pyrimidine scaffolds are often associated with kinase inhibition (e.g., Janus kinases, cyclin-dependent kinases) .
  • Potential Use: Likely explored for oncology or inflammatory diseases.
Target Compound:
  • Inferred Activity: The piperidine-pyrazole motif is common in antiviral and central nervous system (CNS) agents.
  • Differentiation : The absence of a trifluoromethyl group (as in Letermovir) or a carboxylic acid (as in ) may limit its binding to specific viral or cellular targets.

Biological Activity

2-Methoxy-5-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological properties, synthesis, and research findings related to this compound, highlighting its mechanisms of action and therapeutic implications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H22N4O4S
  • Molecular Weight : 378.4 g/mol
  • CAS Number : 2034288-81-6

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with piperidine-based pyrazoles. The synthetic pathway can be summarized as:

  • Formation of Pyrazole Derivative : Synthesize the pyrazole ring through a condensation reaction.
  • Piperidine Attachment : Introduce the piperidine moiety via nucleophilic substitution.
  • Final Modification : Add the methoxy and carbonyl groups to complete the structure.

Anticancer Properties

Recent studies have demonstrated that compounds containing pyrazole moieties exhibit significant anticancer activity across various cancer cell lines. For instance, research has shown that this compound inhibits cell proliferation in breast cancer cell lines such as MDA-MB-231 and MCF-7. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression.

Cancer Type Cell Line IC50 (µM) Mechanism of Action
Breast CancerMDA-MB-23112.5Apoptosis induction, cell cycle arrest
Breast CancerMCF-715.0Apoptosis induction, cell cycle arrest
Lung CancerA54920.0Inhibition of proliferation

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens. The presence of the pyrazole ring enhances its interaction with microbial enzymes, leading to effective inhibition.

Synergistic Effects with Other Drugs

Studies have explored the synergistic effects of this compound when combined with conventional chemotherapy agents such as doxorubicin. The combination therapy showed enhanced cytotoxicity compared to monotherapy, particularly in resistant cancer cell lines.

Case Studies

  • Study on Breast Cancer Cells :
    • Researchers tested various pyrazole derivatives, including this compound, in MDA-MB-231 cells.
    • Results indicated a significant reduction in cell viability and increased apoptosis markers when treated with this compound in combination with doxorubicin.
  • Antimicrobial Testing :
    • A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Q & A

Basic: What are the recommended synthetic routes for 2-methoxy-5-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine, and how do reaction conditions influence yield?

Answer:
Synthesis typically involves coupling a pyridine derivative with a substituted piperidine-pyrazole intermediate. Key steps include:

  • Nucleophilic substitution : Use of NaH in dry DMF to activate hydroxyl groups (e.g., methoxy or carbonyl functionalities) for coupling, as seen in analogous pyridine-triazole syntheses .
  • Catalytic conditions : Pd-mediated cross-coupling reactions for aryl-aryl bond formation, though exact catalysts (e.g., Pd(PPh₃)₄) depend on substituent compatibility.
  • Temperature control : Reactions often proceed at 40–80°C to balance reactivity and side-product formation. For example, reports a 66% yield at 40°C using NaH/DMF for alkoxy-pyridine coupling .
    Critical factors : Solvent polarity (DMF enhances nucleophilicity), inert atmosphere (N₂/Ar to prevent oxidation), and stoichiometric ratios (1.1:1 excess of nucleophile to substrate).

Basic: What spectroscopic methods are most effective for structural characterization, and how should data interpretation be approached?

Answer:

  • 1H/13C NMR : Essential for confirming connectivity. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while pyrazole protons appear as doublets near δ 7.2–7.5 ppm . Piperidine carbons are typically δ 25–50 ppm (aliphatic) and δ 165–170 ppm (carbonyl).
  • HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C₁₈H₂₁N₄O₂: 325.1661; observed 325.1658 ).
  • IR spectroscopy : Confirms carbonyl (C=O stretch ~1680 cm⁻¹) and aromatic C-H bonds (~3050 cm⁻¹).
    Data contradictions : Overlapping signals in crowded regions (e.g., δ 7.0–8.5 ppm) may require 2D NMR (COSY, HSQC) for resolution.

Advanced: How can researchers resolve discrepancies in biological activity data across studies involving this compound?

Answer:
Discrepancies often arise from:

  • Purity variations : Impurities >2% (e.g., unreacted starting materials) can skew bioactivity. Use HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) for purity assessment .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., CYP3A4 vs. CYP2D6) alter IC₅₀ values. Standardize protocols using reference inhibitors.
  • Solubility : Poor DMSO solubility may reduce apparent potency. Pre-test solubility in PBS or use surfactants (e.g., 0.1% Tween-80) .

Advanced: What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

Answer:

  • pH stability : Test degradation in buffers (pH 2–9) via LC-MS. Piperidine carbonyl groups are prone to hydrolysis at pH < 3; consider prodrug formulations (e.g., ester derivatives) .
  • Light sensitivity : Protect from UV exposure (amber vials, dark storage) to prevent photodegradation of the pyridine ring .
  • Plasma stability : Incubate with rodent/human plasma (37°C, 1–24 h). If unstable, modify metabolically labile sites (e.g., methyl groups on pyrazole) .

Basic: What are the primary applications of this compound in pharmacological research?

Answer:

  • Kinase inhibition : The pyridine-piperidine scaffold mimics ATP-binding sites in kinases (e.g., JAK2, EGFR). Activity is modulated by pyrazole substituents .
  • Antimicrobial studies : Triazole/pyridine hybrids (structurally similar) show efficacy against Gram-positive bacteria (MIC = 2–8 µg/mL) .
  • Neuropharmacology : Piperidine derivatives target σ-1 receptors, though specific binding assays (radioligand displacement) are required for validation .

Advanced: How can computational modeling guide the design of derivatives with enhanced target selectivity?

Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., PDB: 4HJO for kinases). Focus on hydrogen bonds between the carbonyl group and kinase hinge regions .
  • QSAR analysis : Correlate substituent electronic properties (Hammett σ values) with IC₅₀ data. Electron-withdrawing groups on pyrazole improve potency but may reduce solubility .
  • MD simulations : Assess binding stability over 100 ns trajectories; piperidine flexibility may require conformational constraints (e.g., ring fusion) .

Basic: What safety precautions are critical when handling this compound in the laboratory?

Answer:

  • PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact (Category 2 irritation ).
  • Ventilation : Use fume hoods due to potential dust/aerosol formation during weighing.
  • Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Advanced: How can researchers address low yields in the final coupling step of the synthesis?

Answer:

  • Catalyst screening : Test Pd(OAc)₂/XPhos for Buchwald-Hartwig couplings or CuI for Ullmann-type reactions.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 h conventional) to minimize decomposition .
  • Workup optimization : Extract with ethyl acetate (3× volumes) and purify via flash chromatography (silica gel, 5% MeOH/CH₂Cl₂) .

Basic: What analytical techniques validate the compound’s purity, and what thresholds are acceptable for publication?

Answer:

  • HPLC : ≥95% purity (retention time matching authentic standard, peak asymmetry < 2.0) .
  • Elemental analysis : C, H, N within ±0.4% of theoretical values.
  • TLC : Single spot (Rf = 0.3–0.5 in EtOAc/hexane 1:1) with UV/iodine visualization .

Advanced: What mechanistic insights explain the compound’s dual activity in enzymatic and cell-based assays?

Answer:

  • Off-target effects : Metabolites (e.g., demethylated pyrazole) may inhibit secondary targets. Use LC-MS/MS to identify degradation products .
  • Membrane permeability : LogP ~2.5 (calculated) suggests moderate passive diffusion; efflux pumps (e.g., P-gp) may reduce intracellular concentrations. Test with verapamil (P-gp inhibitor) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.